Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
Overview
Description
Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate typically involves the protection of an amino acid derivative. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions at the ester or Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide-based drugs and biomolecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide therapeutics.
Industry: Applied in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate primarily involves the protection of amino groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amino group. This selective protection and deprotection enable the synthesis of complex molecules without unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((tert-butoxycarbonyl)amino)propanoate
- Methyl 3-((tert-butoxycarbonyl)amino)-4-oxopentanoate
Uniqueness
Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is unique due to its specific structure, which includes both a Boc-protected amino group and a hydroxyl group. This combination allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
methyl 4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDVXWXHEXVLNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635103 | |
Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942297-60-1 | |
Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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